Disarib

Description

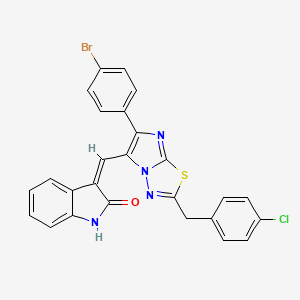

Structure

3D Structure

Properties

Molecular Formula |

C26H16BrClN4OS |

|---|---|

Molecular Weight |

547.9 g/mol |

IUPAC Name |

(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14- |

InChI Key |

XGKHRPXTCRZBFB-ZHZULCJRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

dasatinib mechanism of action in CML cells

An In-depth Technical Guide on the Core Mechanism of Action of Dasatinib (B193332) in CML Cells

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia (Ph) chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase (BCR-ABL) that is central to the pathophysiology of CML.[1][2][3] The deregulated kinase activity of BCR-ABL drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways.[3][4] Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in treating CML, including cases resistant or intolerant to the first-generation TKI, imatinib (B729).[3][5][6] This guide provides a detailed examination of the molecular mechanism of dasatinib, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Dasatinib functions as a potent, multi-targeted kinase inhibitor.[7] Its primary mechanism in CML cells involves the direct inhibition of the BCR-ABL kinase and the SRC family of kinases (SFKs), thereby blocking the aberrant signals that promote leukemic cell growth and survival.[4][5]

Dual BCR-ABL and SRC Family Kinase (SFK) Inhibition

Unlike imatinib, which primarily targets the inactive conformation of the ABL kinase domain, dasatinib is a type I inhibitor that binds to both the active and inactive conformations.[7][8] This allows dasatinib to effectively inhibit a broader range of BCR-ABL mutations that confer resistance to imatinib.[2][5][7] In vitro studies have shown that dasatinib is 325 times more potent than imatinib against unmutated BCR-ABL.[2][7]

In addition to its potent activity against BCR-ABL, dasatinib is a powerful inhibitor of SFKs, including SRC, LCK, LYN, and HCK.[3][9] SFKs are implicated in CML progression and imatinib resistance, and their activation can occur both dependently and independently of BCR-ABL.[10] By inhibiting both BCR-ABL and SFKs, dasatinib provides a more comprehensive blockade of the oncogenic signaling in CML cells.[10]

Inhibition of Downstream Signaling Pathways

The constitutive activity of BCR-ABL leads to the phosphorylation and activation of several critical downstream signaling pathways essential for CML cell proliferation, survival, and adhesion. Dasatinib's inhibition of BCR-ABL and SFKs effectively shuts down these pathways.[2] Key affected pathways include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. Dasatinib treatment has been shown to reduce the phosphorylation of MAPK in CML progenitors.[2][10]

-

PI3K/AKT/mTOR Pathway : This cascade is a central regulator of cell survival, growth, and apoptosis. Dasatinib inhibits the phosphorylation of Akt, a key component of this pathway.[2][10]

-

JAK/STAT Pathway : The STAT5 protein, in particular, is a critical downstream target of BCR-ABL that promotes cell survival and proliferation. Dasatinib effectively reduces STAT5 phosphorylation in CML cells.[2][6][11][12]

The comprehensive inhibition of these signaling networks by dasatinib leads to cell cycle arrest and induction of apoptosis in CML cells.[2][6]

Quantitative Efficacy Data

The potency of dasatinib has been quantified in numerous preclinical and clinical studies.

In Vitro Potency

Dasatinib demonstrates potent inhibition of CML cell lines at nanomolar concentrations, significantly lower than those required for imatinib.

| Cell Line | Cancer Type | Dasatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | 1 | 750 | [11] |

| TF-1 BCR/ABL | CML (transfected) | 0.75 | 500 | [11] |

| KU812 | Chronic Myeloid Leukemia | ~1-10 | ~100-200 | [13] |

| KCL22 | Chronic Myeloid Leukemia | ~1-10 | ~200-300 | [13] |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Clinical Efficacy

Clinical trials have established the superior efficacy of dasatinib compared to imatinib, particularly in achieving faster and deeper molecular responses. The DASISION trial, a key phase III study, compared dasatinib with imatinib as a first-line treatment for newly diagnosed chronic phase CML (CML-CP).

| Response Metric (at 5 years) | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) | P-value | Reference |

| Major Molecular Response (MMR) | 76% | 64% | 0.0022 | [14] |

| MR4.5 (Deep Molecular Response) | 42% | 33% | 0.0251 | [14] |

| Progression-Free Survival (PFS) | 85% | 86% | N/A | [14] |

| Overall Survival (OS) | 91% | 90% | N/A | [14] |

Mechanisms of Resistance

Despite its high efficacy, resistance to dasatinib can develop through several mechanisms.

-

BCR-ABL-Dependent Resistance : This is most commonly caused by point mutations in the ABL1 kinase domain. The T315I mutation, often called the "gatekeeper" mutation, is a notable cause of resistance to dasatinib and most other TKIs (except ponatinib) as it prevents the drug from binding effectively.[2][5][15] Other mutations, such as F317L, have also been identified in dasatinib-treated patients.[2][15]

-

BCR-ABL-Independent Resistance : In some cases, CML cells can become resistant to dasatinib even with sustained inhibition of BCR-ABL.[8] This can occur through the activation of alternative "bypass" signaling pathways that promote cell survival, such as the PI3K/Akt or MAPK pathways, driven by other kinases.[8][16]

Key Experimental Protocols

The evaluation of dasatinib's mechanism of action relies on a set of core laboratory techniques.

Protocol 1: Kinase Inhibition Assay via Western Blot

This protocol assesses dasatinib's ability to inhibit BCR-ABL kinase activity by measuring the phosphorylation status of a direct downstream substrate, CrkL (Crk-like protein).

-

Cell Culture and Treatment : Culture CML cells (e.g., K562) to a density of approximately 1x10⁶ cells/mL. Treat cells with various concentrations of dasatinib (e.g., 0, 1, 10, 100 nM) for a short period (e.g., 1-2 hours) to observe direct kinase inhibition.[17]

-

Cell Lysis : Harvest cells by centrifugation and wash with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cell pellet using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

SDS-PAGE and Electrotransfer : Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.[18][19]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection and Analysis : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] To ensure equal loading, strip the membrane and re-probe with an antibody against total CrkL or a housekeeping protein like actin.[17] Quantify band intensities using densitometry software to determine the reduction in p-CrkL levels relative to the control.[18]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of dasatinib on the metabolic activity of CML cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed CML cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]

-

Drug Preparation and Treatment : Prepare serial dilutions of dasatinib in culture medium to achieve the desired final concentrations. Add the drug dilutions to the appropriate wells, including a vehicle-only control (e.g., DMSO).[19]

-

Incubation : Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11][19]

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[19]

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Data Acquisition and Analysis : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Plot the absorbance values against the log of the dasatinib concentration and use a non-linear regression model to calculate the IC₅₀ value.

Conclusion

Dasatinib's mechanism of action in CML cells is characterized by its potent, multi-targeted inhibition of key oncogenic kinases, most notably BCR-ABL and SRC family kinases. By binding to both the active and inactive conformations of the ABL kinase, it effectively overcomes many forms of imatinib resistance. Its ability to comprehensively block downstream signaling pathways, such as PI3K/AKT and STAT5, results in profound anti-proliferative and pro-apoptotic effects. The superior potency and faster, deeper clinical responses observed with dasatinib have established it as a cornerstone in the management of Chronic Myeloid Leukemia. Understanding its detailed mechanism and the pathways leading to resistance is crucial for optimizing its use and developing strategies to overcome treatment failure.

References

- 1. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of dasatinib in the management of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cancernetwork.com [cancernetwork.com]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells: A Cellular Reservoir Participating in Dasatinib Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Precision Strike: A Technical Guide to the In Vitro Molecular Targets of Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro molecular targets of dasatinib (B193332), a potent multi-targeted tyrosine kinase inhibitor. Dasatinib's clinical efficacy, particularly in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), is rooted in its specific interactions with a range of cellular kinases. This document details its primary and secondary targets, presents quantitative inhibition data, outlines key experimental methodologies for its characterization, and visualizes the critical signaling pathways it modulates.

Introduction: The Polypharmacology of Dasatinib

Dasatinib (BMS-354825) is a second-generation tyrosine kinase inhibitor designed to overcome resistance to imatinib.[1] Its mechanism of action involves binding to the ATP-binding site of target kinases, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins and disrupting downstream signaling cascades that control cell proliferation, survival, and migration.[1] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against many imatinib-resistant mutations.[1][2] Beyond its primary target, BCR-ABL, dasatinib exhibits a broad inhibitory profile, engaging with a spectrum of "off-target" kinases that contribute to both its therapeutic effects in other cancers and its side-effect profile.[2][3]

Quantitative Analysis of Dasatinib's In Vitro Kinase Inhibition

The potency of dasatinib against its various molecular targets is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are determined through in vitro kinase assays and provide a standardized measure for comparing its activity across different kinases.

Table 1: In Vitro Inhibition of Primary and Secondary Kinase Targets by Dasatinib

| Kinase Target Family | Specific Kinase | IC50 (nM) | Ki (pM) | Assay Type | Reference(s) |

| ABL Family | BCR-ABL | <1 - 3 | 30 | Kinase Assay | [2][4][5] |

| ABL | <1 | - | Kinase Assay | [6] | |

| Src Family Kinases (SFKs) | SRC | 0.5 - 2.8 | - | Kinase Assay | [2][6] |

| LCK | Subnanomolar | - | Kinase Assay | [4][7] | |

| LYN | 0.2 - 1.1 | - | Kinase Assay | [2] | |

| FYN | <1 | - | Kinase Assay | [2][4] | |

| YES | <1 | - | Kinase Assay | [2][4] | |

| Receptor Tyrosine Kinases | c-Kit | 1 - 79 | - | Kinase/Cell-based Assay | [2][6][8] |

| PDGFRβ | <30 | - | Kinase Assay | [2] | |

| EphA2 | <30 | - | Kinase Assay | [2] | |

| DDR1 | - | - | Chemical Proteomics | [4] | |

| Tec Family Kinases | BTK | - | - | Chemical Proteomics | [6] |

| TEC | - | - | Chemical Proteomics | [6] | |

| Other Kinases | p38α | - | - | Crystallography | [9] |

| p90RSK | - | - | RNAi Screen | [1] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including ATP concentration and substrate used.

Table 2: In Vitro Cellular Activity of Dasatinib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference(s) |

| K562 | Chronic Myeloid Leukemia (CML) | <1 | Proliferation/Apoptosis | [10] |

| Ba/F3 p210 | Pro-B Cell Line (BCR-ABL) | <1 | Proliferation | [6] |

| MDA-MB-231 | Breast Cancer | 6100 | Cytotoxicity | [11][12] |

| HT144 | Melanoma | 6.1 | Growth Inhibition | [13] |

| Mo7e-KitD816H | Acute Myeloid Leukemia (AML) | 5 | Growth Inhibition | [5] |

| CWR22Rv1 | Prostate Cancer | ~500 | Proliferation | [14] |

| HTLA-230 | Neuroblastoma | Submicromolar | Viability | [15] |

Key Signaling Pathways Targeted by Dasatinib

Dasatinib's therapeutic effects are a direct consequence of its ability to interrupt key signaling pathways that are often dysregulated in cancer.

Caption: Key signaling pathways inhibited by dasatinib in vitro.

Dasatinib potently inhibits the BCR-ABL fusion protein, the central driver of CML, thereby blocking downstream pathways such as RAS/MAPK, PI3K/Akt, and STAT5, which are crucial for leukemic cell proliferation and survival.[1][3] Furthermore, its strong inhibition of Src family kinases (SFKs) like SRC, LCK, LYN, FYN, and YES disrupts signaling involved in cell growth, adhesion, and motility.[2][3] Inhibition of other receptor tyrosine kinases, including c-Kit and PDGFR, further contributes to its anti-cancer activity in various hematological and solid tumors.[2]

Detailed Experimental Protocols

Reproducible and rigorous in vitro characterization of dasatinib's activity relies on standardized experimental protocols. The following sections provide detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 of dasatinib against a purified kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Objective: To determine the concentration of dasatinib required to inhibit the activity of a specific kinase by 50% (IC50).[11]

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of dasatinib in a suitable solvent (e.g., DMSO) and then in kinase buffer.

-

Prepare solutions of recombinant purified kinase, a kinase-specific peptide substrate, and ATP in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.[16]

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the recombinant kinase, its specific peptide substrate, and varying concentrations of dasatinib.[11] Include a vehicle control (DMSO).

-

-

Reaction Initiation and Incubation:

-

Detection:

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the dasatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[18]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the effect of dasatinib on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

-

-

Treatment:

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL) to each well.[18]

-

Incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[18][19]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the dasatinib concentration to determine the IC50 value.[18]

-

Western Blotting for Target Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of dasatinib's target kinases and their downstream substrates.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. MTT (Assay protocol [protocols.io]

The Discovery and Development of Dasatinib: A Technical Guide for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib (B193332) (marketed as Sprycel®) represents a significant advancement in the treatment of leukemia, particularly Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). As a second-generation tyrosine kinase inhibitor (TKI), it has demonstrated superior potency and a broader range of activity compared to its predecessor, imatinib (B729). This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of dasatinib, with a focus on the quantitative data and experimental methodologies that have defined its therapeutic profile.

Introduction: The Dawn of a New-Generation TKI

The development of dasatinib was driven by the need to overcome resistance to imatinib, the first-line treatment for CML.[1] Imatinib resistance often arises from point mutations in the BCR-ABL kinase domain, rendering the drug less effective.[2] Dasatinib was discovered by Jagabandhu Das and his team at Bristol-Myers Squibb as a potent, orally available, multi-targeted inhibitor of BCR-ABL and SRC family kinases.[3][4] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to circumvent many of the resistance mechanisms that affect imatinib.[5]

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

Dasatinib's primary mechanism of action is the inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML and Ph+ ALL.[5] By blocking the ATP-binding site of the kinase, dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemogenesis.[6]

Beyond BCR-ABL, dasatinib exhibits potent inhibitory activity against a range of other kinases, including the SRC family (SRC, LCK, HCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[6][7] This multi-targeted profile contributes to its broad efficacy and potential applications in other malignancies.

Signaling Pathway Diagram

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival pathways.

Quantitative Data: Efficacy in Preclinical and Clinical Settings

The potency of dasatinib has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Dasatinib (IC50 Values)

| Kinase Target | IC50 (nM) | Cell Line | Cancer Type | Reference |

| BCR-ABL | <1 | K562 | Chronic Myeloid Leukemia | [2] |

| SRC | <0.37 | - | - | [3] |

| LCK | - | - | - | [5] |

| c-KIT | - | - | - | [7] |

| PDGFRβ | - | - | - | [6] |

| FAK | 0.2 | - | - | [7] |

| Cell Line | IC50 (nM) | - | - | - |

| K562 | <1 | - | Chronic Myeloid Leukemia | [6] |

| Ba/F3 p210 | <1 | - | - | [6] |

| TF-1 BCR/ABL | 0.75 | - | - | [8] |

| Mo7e-KitD816H | 5 | - | Acute Myeloid Leukemia | [9] |

| 4T1 | 14 | - | Breast Cancer | [10] |

| MDA-MB-231 | 6100 | - | Breast Cancer | [10] |

Table 2: Key Clinical Trial Results for Dasatinib in CML

| Trial Name | Phase | Patient Population | Key Findings | Reference |

| START-C | II | Imatinib-resistant/intolerant CML (Chronic Phase) | At 15 months: 90% Progression-Free Survival (PFS), 96% Overall Survival (OS), 59% Major Cytogenetic Response (MCyR), 49% Complete Cytogenetic Response (CCyR). | [11] |

| START-A | II | Imatinib-resistant/intolerant CML (Accelerated Phase) | At 14 months: 64% Major Hematologic Response (MHR), 39% MCyR, 66% 12-month PFS, 82% OS. | [11] |

| DASISION | III | Newly diagnosed CML (Chronic Phase) | Dasatinib 100 mg once daily showed superior and faster molecular and cytogenetic responses compared to imatinib. | [12] |

Experimental Protocols: Methodologies for Key Assays

This section details the protocols for fundamental experiments used to characterize the activity of dasatinib.

BCR-ABL Kinase Inhibition Assay

Objective: To determine the in vitro potency of dasatinib in inhibiting the enzymatic activity of the BCR-ABL kinase.

Methodology:

-

Protein Preparation: Purified recombinant human Bcr-Abl kinase domain is dialyzed against the assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, 5% DMSO, pH 7.4). Protein concentration is determined via A280 nm absorbance or a BCA assay.[13]

-

Ligand Preparation: A stock solution of dasatinib is prepared in 100% DMSO and then serially diluted in the assay buffer.[13]

-

Assay Procedure (Isothermal Titration Calorimetry - ITC):

-

The Bcr-Abl solution is loaded into the sample cell of the ITC instrument.

-

The dasatinib solution is loaded into the injection syringe.

-

The experiment is run at 25°C, with sequential injections of dasatinib into the Bcr-Abl solution.

-

The heat change upon binding is measured to determine the binding affinity (Kd).[13]

-

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibition using ITC.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of dasatinib on the proliferation of leukemia cell lines.

Methodology:

-

Cell Seeding: Leukemia cells (e.g., K562) are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.[6]

-

Drug Treatment: The medium is replaced with fresh medium containing various concentrations of dasatinib or a vehicle control (DMSO). The plate is incubated for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[6]

-

Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.[4][6]

Apoptosis Assay (Annexin V Staining)

Objective: To determine the ability of dasatinib to induce programmed cell death (apoptosis) in leukemia cells.

Methodology:

-

Cell Treatment: Leukemia cells are treated with dasatinib at various concentrations for a defined period (e.g., 24 or 48 hours).[14][15]

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and a viability dye (e.g., 7-AAD or Propidium Iodide) are added to the cells.[14][16]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are identified as apoptotic.[4][14]

Medicinal Chemistry: The Synthesis of Dasatinib

The chemical synthesis of dasatinib involves a multi-step process. A common route involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.[17][18]

Synthetic Scheme Overview

Caption: A simplified overview of a synthetic route to dasatinib.

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in animal models were crucial for establishing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of dasatinib. In mouse xenograft models of CML, oral administration of dasatinib led to rapid inhibition of tumoral phospho-BCR-ABL, with maximal inhibition observed around 3 hours post-dose.[19][20] The duration of inhibition was dose-dependent. These studies helped predict the optimal clinical exposure required for efficacy.[19][20]

Table 3: Preclinical Pharmacokinetic Parameters of Dasatinib in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC0-inf (ng·hr/mL) | Reference |

| 20 | 102 | 1.17 | 499 | [21] |

| 40 | 366 | 1.17 | 1952 | [21] |

Resistance Mechanisms

Despite its efficacy, resistance to dasatinib can develop. The most common mechanism is the T315I mutation in the BCR-ABL kinase domain, which prevents dasatinib from binding effectively.[11] Other, less frequent mutations have also been identified. BCR-ABL-independent mechanisms of resistance, such as the activation of bypass signaling pathways, can also occur.

Conclusion and Future Directions

Dasatinib has fundamentally changed the treatment landscape for CML and Ph+ ALL, offering a potent therapeutic option for both newly diagnosed and imatinib-resistant patients. Its development underscores the power of targeted therapy in oncology. Ongoing research continues to explore the full potential of dasatinib, including its use in combination with other agents to overcome resistance and its application in other cancers driven by dasatinib-sensitive kinases. The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for future drug discovery and development efforts in the field of oncology.

References

- 1. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. benchchem.com [benchchem.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 18. vixra.org [vixra.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

The Structural Basis of Dasatinib's Potency and Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent, orally bioavailable second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action is centered on the inhibition of the BCR-Abl fusion protein, the constitutively active tyrosine kinase that drives the pathogenesis of these leukemias.[1] Beyond BCR-Abl, dasatinib exhibits a unique polypharmacology, potently inhibiting Src family kinases (SFKs) and other key signaling kinases. This guide provides an in-depth technical overview of the structural and molecular underpinnings of dasatinib's potent and specific inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Potency and Specificity: A Quantitative Overview

Dasatinib's potency is quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of dasatinib against its primary targets and other relevant kinases, compiled from various in vitro kinase assays.[1][2]

| Kinase Target | IC50 (nM) | Assay Type |

| Primary Targets | ||

| BCR-Abl | <1 - 3 | Kinase Assay |

| Src | <1 - 0.55 | Kinase Assay |

| Lck | 1.1 | Kinase Assay |

| Lyn | <1 | Kinase Assay |

| Yes | <1 | Kinase Assay |

| Fyn | <1 | Kinase Assay |

| Other Key Targets | ||

| c-KIT | 12 | Kinase Assay |

| PDGFRβ | 28 | Kinase Assay |

| EphA2 | 16 | Kinase Assay |

| Csk | 7 | Kinase Assay |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used. The data presented here are for comparative purposes.[2]

Structural Basis of Dasatinib-Kinase Interactions

The high potency and unique specificity profile of dasatinib can be attributed to its distinct mode of binding to the kinase domain. Unlike first-generation TKIs such as imatinib, which primarily recognize the inactive "DFG-out" conformation of the Abl kinase, dasatinib has the remarkable ability to bind to the active "DFG-in" conformation.[1][3] This conformational flexibility allows dasatinib to effectively inhibit a broader range of kinase conformations, contributing to its increased potency and its ability to overcome many imatinib-resistance mutations.

Key Structural Interactions with Abl Kinase:

X-ray crystallography studies of the dasatinib-Abl kinase complex (PDB ID: 2GQG) have revealed the precise molecular interactions that underpin its potent inhibition.[3][4]

-

Hinge Region Interaction: Dasatinib forms a critical hydrogen bond with the backbone amide of Met318 in the hinge region of the ATP-binding pocket, a common feature for many ATP-competitive kinase inhibitors.

-

Hydrophobic Pockets: The N-(2-chloro-6-methylphenyl) group of dasatinib occupies a hydrophobic pocket, while the 2-(hydroxyethyl)piperazinyl group extends into the solvent-exposed region.

-

Gatekeeper Residue: The threonine residue at position 315 (T315) is known as the "gatekeeper" residue. Dasatinib's ability to bind to the active conformation allows it to accommodate the wild-type threonine. However, the T315I mutation, where threonine is replaced by the bulkier isoleucine, creates a steric hindrance that prevents dasatinib from binding effectively, leading to drug resistance.

Inhibition of Src Family Kinases

Dasatinib is a highly potent inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and invasion.[1][5] The structural basis for dasatinib's potent inhibition of SFKs is similar to its interaction with Abl, as the ATP-binding pockets of these kinases are highly conserved. By inhibiting SFKs, dasatinib can modulate multiple downstream signaling pathways, contributing to its anti-cancer effects in both hematological malignancies and solid tumors.

Signaling Pathways Targeted by Dasatinib

BCR-Abl Signaling Pathway

The BCR-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a network of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7] Dasatinib effectively blocks these aberrant signals by directly inhibiting the kinase activity of BCR-Abl.

Dasatinib inhibits the constitutively active BCR-Abl kinase.

Src Family Kinase Signaling Pathway

Src family kinases are key mediators of various signaling cascades initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs).[8][9] Dasatinib's inhibition of Src blocks these downstream pathways, impacting cell adhesion, migration, and proliferation.

Dasatinib inhibits Src, blocking multiple downstream pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of dasatinib against a specific kinase using a luminescence-based assay that measures ATP consumption.[10][11]

Materials:

-

Recombinant purified kinase

-

Kinase-specific peptide substrate

-

ATP

-

Dasatinib (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of dasatinib in kinase buffer. Prepare a kinase/substrate master mix containing the recombinant kinase and its specific peptide substrate in kinase buffer.

-

Reaction Setup: To each well of the assay plate, add the dasatinib dilution (or vehicle control).

-

Initiate Reaction: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for the specific kinase) to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percentage of kinase inhibition for each dasatinib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Workflow for determining the IC50 of a kinase inhibitor.

X-ray Crystallography of Dasatinib-Kinase Complex

This protocol provides a general overview of the steps involved in determining the crystal structure of a kinase in complex with dasatinib.[13]

Materials:

-

Highly purified and concentrated recombinant kinase domain

-

Dasatinib

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

-

Crystallographic software for data processing and structure determination

Procedure:

-

Protein Expression and Purification: Express the kinase domain in a suitable system (e.g., E. coli, insect cells) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

-

Complex Formation: Incubate the purified kinase with an excess of dasatinib to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals of the dasatinib-kinase complex.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

-

Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure using molecular replacement, using a known kinase structure as a search model.

-

Model Building and Refinement: Build the atomic model of the dasatinib-kinase complex into the electron density map and refine the model to improve its agreement with the experimental data.

-

Structure Validation and Analysis: Validate the final structure for geometric and stereochemical quality. Analyze the structure to identify the key interactions between dasatinib and the kinase.

Conclusion

The potent and specific inhibitory profile of dasatinib is a direct result of its unique structural interactions with the ATP-binding pocket of its target kinases, particularly its ability to bind to the active "DFG-in" conformation of BCR-Abl. This molecular understanding, supported by quantitative biochemical data and detailed structural analysis, provides a solid foundation for the rational design of next-generation kinase inhibitors and for exploring the broader therapeutic potential of dasatinib in other diseases driven by aberrant kinase signaling. The methodologies outlined in this guide serve as a practical framework for researchers engaged in the discovery and characterization of novel kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. courses.edx.org [courses.edx.org]

- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib's Role in Senescent Cell Clearance: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental biological process implicated in aging and a spectrum of age-related diseases. Senescent cells accumulate in tissues over time, secreting a pro-inflammatory milieu known as the Senescence-Associated Secretory Phenotype (SASP), which contributes to tissue dysfunction. The selective elimination of these cells by "senolytic" agents represents a promising therapeutic strategy. Dasatinib (B193332), a multi-targeted tyrosine kinase inhibitor, has emerged as a potent senolytic, particularly when used in combination with the flavonoid quercetin (B1663063). This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative efficacy of dasatinib in mediating the clearance of senescent cells. It is intended to serve as a comprehensive resource for researchers in the fields of geroscience and pharmacology, offering detailed protocols and a summary of key quantitative findings to facilitate further investigation and drug development.

Core Mechanism of Action: Targeting Pro-Survival Pathways

Dasatinib's senolytic activity stems from its ability to inhibit pro-survival pathways that are specifically upregulated in senescent cells, rendering them resistant to apoptosis. Unlike healthy, proliferating cells, senescent cells exist in a state "primed" for apoptosis, with a delicate balance between pro- and anti-apoptotic signals. Dasatinib disrupts this balance, tipping the scales towards programmed cell death.

The primary mechanism involves the inhibition of Src kinase , a non-receptor tyrosine kinase.[1][2][3] In many senescent cell types, Src kinase activity is elevated and contributes to the activation of downstream survival pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[2][4] By inhibiting Src, dasatinib effectively disables this crucial survival signaling cascade.[4][5]

Furthermore, this inhibition leads to the downstream modulation of anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins.[6] Specifically, the activity of proteins like BCL-xL, which sequesters pro-apoptotic proteins, is diminished, releasing the brakes on apoptosis and leading to the activation of caspases and subsequent cell death.[1] The combination with quercetin, which can independently inhibit pathways involving PI3K and BCL-2 family members, creates a synergistic effect, broadening the spectrum of senescent cell types that can be effectively cleared.[6]

Quantitative Data on Dasatinib's Senolytic Efficacy

The efficacy of dasatinib, predominantly in combination with quercetin (D+Q), has been quantified across numerous preclinical models. The data consistently demonstrate a significant and selective reduction in senescent cell burden.

Table 1: In Vitro Senescent Cell Clearance with Dasatinib + Quercetin

| Cell Type | Senescence Inducer | Dasatinib (D) Conc. | Quercetin (Q) Conc. | Outcome Metric | Reduction in Senescent Cells | Reference(s) |

| Murine Embryonic Fibroblasts (MEFs) | Ercc1 deficiency | 250 nM | 50 µM | SA-β-gal+ cells | ~50% (D+Q vs Vehicle) | [7] |

| Human Preadipocytes | Replicative | 100-200 nM | 5 µM | Cell Viability | Dose-dependent decrease | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative | Not primary senolytic | 50 µM | Cell Viability | Quercetin-dependent effect | [6] |

| Human Kidney (HK-2) Cells | Palbociclib | 250 nM | 20 µM | Cell Viability | ~40% decrease vs. senescent control | [1] |

| Vascular Smooth Muscle Cells (VSMCs) | Replicative | 100 nM | 5 µM | SA-β-gal+ cells | Statistically significant decrease | [6] |

Table 2: In Vivo Senescent Cell Clearance with Dasatinib + Quercetin

| Animal Model | Tissue Analyzed | D+Q Dosing Regimen | Outcome Metric | Efficacy Highlights | Reference(s) |

| Naturally Aged Mice (24-month-old) | Adipose Tissue | 5 mg/kg D + 50 mg/kg Q (single dose) | p16Ink4a mRNA, SA-β-gal | Significant reduction 5 days post-treatment | [7][8] |

| Radiation-Exposed Mice | Quadriceps Muscle | 5 mg/kg D + 50 mg/kg Q (single dose) | p16Ink4a mRNA | Significant reduction 5 days post-treatment | [7] |

| Aged Mice | Intestinal Tissues | Long-term treatment | p16Ink4a, p21Cip1 mRNA | Significantly lower senescent/inflammatory burden | [9] |

| Aged Mice | Alveolar Bone | Oral administration | Senescent cell burden, SASP | Reduced senescent cells and bone loss | [10] |

| Human Diabetic Kidney Disease | Adipose Tissue | 100mg D + 1250mg Q (3 days) | Senescent cell burden | Significant decrease 11 days post-treatment | [11][12] |

Detailed Experimental Protocols

The following protocols provide a representative workflow for inducing cellular senescence and evaluating the senolytic effect of dasatinib.

Protocol 1: Induction of Senescence in Human Fibroblasts (e.g., IMR-90)

This protocol describes stress-induced senescence using the chemotherapeutic agent doxorubicin (B1662922).[13][14][15]

-

Cell Seeding: Plate human fibroblasts (e.g., IMR-90) at a low passage number in a T75 flask or 10 cm dish at a density that allows for proliferation without reaching confluency (e.g., 5x105 cells). Culture in complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Cell Adherence: Incubate overnight at 37°C with 5% CO2 to allow cells to attach.

-

Doxorubicin Treatment: Prepare a working solution of doxorubicin in complete medium to a final concentration of 250 nM.[14] Aspirate the existing medium and replace it with the doxorubicin-containing medium.

-

Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.[14]

-

Recovery and Senescence Development: After 24 hours, aspirate the doxorubicin medium, gently wash the cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh complete medium.

-

Culture: Culture the cells for an additional 6-10 days, replacing the medium every 2-3 days, to allow the senescent phenotype to fully develop.[13][14] Successful induction should result in >70% of cells exhibiting senescence markers.[13]

Protocol 2: Evaluation of Dasatinib's Senolytic Activity

This protocol outlines the treatment of senescent cells and subsequent analysis.

-

Seeding for Assay: Re-plate the doxorubicin-induced senescent cells and a parallel culture of non-senescent (control) cells into 24-well or 96-well plates at a suitable density for the chosen assays (e.g., 1x104 cells/well in a 24-well plate for SA-β-gal staining).[14] Allow cells to attach overnight.

-

Senolytic Treatment: Prepare media containing the desired concentrations of Dasatinib (e.g., 250 nM) and/or Quercetin (e.g., 20 µM), along with a vehicle control (e.g., DMSO).

-

Incubation: Aspirate the medium and add the drug-containing or vehicle media to the respective wells. Incubate for 48-72 hours at 37°C with 5% CO2.[7]

-

Analysis: Proceed with downstream assays to quantify senescent cell clearance.

-

Cell Viability Assay (e.g., AlamarBlue or CCK-8): Follow the manufacturer's protocol to assess the reduction in viable cells in treated wells compared to vehicle controls.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: (See Protocol 3)

-

Western Blot Analysis: (See Protocol 4)

-

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is a hallmark biomarker for senescent cells.[13]

-

Washing: Gently wash the cells in each well twice with 1X PBS.

-

Fixation: Add 500 µL per well of a fixative solution (e.g., 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS). Incubate at room temperature for 3-5 minutes.[14]

-

Washing: Wash the cells twice with 1X PBS.

-

Staining: Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2). Add 500 µL to each well. Seal the plate with parafilm to prevent evaporation.

-

Incubation: Incubate the plate at 37°C in a dry, non-CO2 incubator for 12-16 hours, or until a distinct blue precipitate develops in senescent cells.[14]

-

Quantification: Wash cells with PBS. Using a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.

Protocol 4: Western Blot Analysis for Senescence and Apoptosis Markers

This protocol allows for the quantification of key proteins.

-

Protein Extraction: After treatment (Protocol 2, Step 3), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[16]

-

SDS-PAGE: Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[17]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the primary antibody at its recommended dilution (e.g., 1:1000).[16][17]

-

Senescence Markers: Anti-p21Waf1/Cip1, Anti-p16INK4a.

-

Apoptosis/Survival Markers: Anti-BCL-xL, Anti-Cleaved Caspase-3, Anti-BAX.

-

Loading Control: Anti-β-actin or Anti-GAPDH.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted ~1:2000) for 1 hour at room temperature.[16]

-

Detection: Wash the membrane thoroughly with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16]

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Visualizing Experimental and Logical Frameworks

Workflow for Evaluating Dasatinib as a Senolytic Agent

The following diagram illustrates a typical experimental pipeline for assessing the senolytic properties of a compound like dasatinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Senolytic Combination of Dasatinib and Quercetin Alleviates Intestinal Senescence and Inflammation and Modulates the Gut Microbiome in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dasatinib and Quercetin Limit Gingival Senescence, Inflammation, and Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifespan.io [lifespan.io]

- 12. Protocol for a pilot clinical trial of the senolytic drug combination Dasatinib Plus Quercetin to mitigate age-related health and cognitive decline in mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]

- 15. flore.unifi.it [flore.unifi.it]

- 16. benchchem.com [benchchem.com]

- 17. 4.9. Western Blot Analysis [bio-protocol.org]

In Vitro Efficacy of Dasatinib: A Technical Guide for Cancer Research Professionals

Executive Summary

Dasatinib (B193332), a potent oral multi-targeted tyrosine kinase inhibitor, has demonstrated significant preclinical anti-cancer activity across a spectrum of malignancies. This technical guide provides an in-depth overview of the in vitro effects of dasatinib on various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on dasatinib's mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in diverse cancer models. Key findings on its impact on cell viability, apoptosis, cell cycle progression, and underlying signaling pathways are presented in a structured format, including comprehensive data tables and detailed visual diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that targets a range of kinases, most notably BCR-ABL and the Src family kinases (SFKs), including Src, Lck, Yes, and Fyn.[1][2] It also exhibits inhibitory activity against other kinases such as c-KIT, EPHA2, and PDGFRβ.[1][2] The primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[1] This guide focuses on the in vitro characterization of dasatinib's effects on cancer cell lines, providing a foundational understanding for further preclinical and clinical investigation.

Effects on Cancer Cell Viability

The cytotoxic and cytostatic effects of dasatinib have been extensively evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Dasatinib IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | ~3 | 72 | CellTiter-Glo | [3] |

| MEG01 | Megakaryoblastic Leukemia | ~1 | 72 | CellTiter-Glo | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6100 | 48 | SRB | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | >1000 | 72 | CellTiter-Glo | [3] |

| MCF-7 | ER-Positive Breast Cancer | >10000 | 48 | SRB | [4] |

| MCF-7 | ER-Positive Breast Cancer | 2100 | Not Specified | MTT | [5] |

| 4T1 | Murine Breast Cancer | 14 | 48 | SRB | [4] |

| HepG2 | Hepatocellular Carcinoma | >10000 | 48 | SRB | [4] |

| HT144 | Melanoma | <1000 | Not Specified | Not Specified | [6] |

| Lox-IMVI | Melanoma | <1000 | Not Specified | Not Specified | [6] |

| Malme-3M | Melanoma | <1000 | Not Specified | Not Specified | [6] |

| Sk-Mel-28 | Melanoma | >1000 | Not Specified | Not Specified | [6] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 950 | 72 | MTT | [7] |

| NCI-H1650 | Non-Small Cell Lung Cancer | 3640 | 72 | MTT | [7] |

| YD-8 | Oral Cancer | Not Specified | 24 | MTS | [8] |

| YD-10B | Oral Cancer | Not Specified | 24 | MTS | [8] |

| YD-38 | Oral Cancer | Not Specified | 24 | MTS | [8] |

Induction of Apoptosis

Dasatinib has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[1][6][9] This is a critical mechanism for its anti-tumor activity. Apoptosis is often assessed by measuring the externalization of phosphatidylserine (B164497) using Annexin V staining or by detecting the cleavage of key apoptotic proteins like PARP and caspases.[3][9]

Table 2: Dasatinib-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Dasatinib Conc. | Treatment Time (h) | % Apoptotic Cells (Treated vs. Control) | Assay Method | Reference |

| K562 | Chronic Myeloid Leukemia | 0.75 nM | 72 | Increased vs. DMSO | Annexin V/7-AAD | [3] |

| MEG01 | Megakaryoblastic Leukemia | 0.5 nM | 72 | Increased vs. DMSO | Annexin V/7-AAD | [3] |

| CLL Cells | Chronic Lymphocytic Leukemia | 180 nM | 24 | 38.19% vs. 21.99% | Annexin V | [10] |

| Mo7e-KitD816H | Myeloid Leukemia | Not Specified | 24 | Increased Cleaved Caspase 3 | Western Blot | [11] |

| YD-38 | Oral Cancer | 10 µM | 24 | Increased Apoptosis | Not Specified | [8] |

| Bladder Cancer Cells | Bladder Cancer | Not Specified | 24, 48 | Increased Apoptosis | Flow Cytometry | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 72 | Increased Apoptosis | Annexin V/PI | [13] |

| HS-578T | Triple-Negative Breast Cancer | Not Specified | 72 | Increased Apoptosis | Annexin V/PI | [13] |

Cell Cycle Arrest

In addition to inducing apoptosis, dasatinib can halt the proliferation of cancer cells by causing cell cycle arrest, often in the G1 phase.[7][11][14] This prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

Table 3: Effect of Dasatinib on Cell Cycle Distribution

| Cell Line | Cancer Type | Dasatinib Conc. | Treatment Time (h) | Effect on Cell Cycle | Reference |

| THP-1 | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |

| Ba/F3-ITD | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |

| Mo7e | Myeloid Leukemia | Not Specified | 24 | G1 Arrest | [11] |

| Hep-2 | Laryngeal Squamous Cell Carcinoma | Not Specified | 24 | G1 Arrest | [15] |

| Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | 2.5-20 µM | 24 | G1 Arrest | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 24 | G1/S Arrest | [13] |

| HS-578T | Triple-Negative Breast Cancer | Not Specified | 24 | G1/S Arrest | [13] |

Signaling Pathways Modulated by Dasatinib

Dasatinib's anti-cancer effects are a direct result of its ability to inhibit key signaling pathways that are often dysregulated in cancer.

BCR-ABL Signaling

In Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL), the constitutively active BCR-ABL fusion protein drives oncogenesis.[1] Dasatinib is a potent inhibitor of BCR-ABL, binding to both the active and inactive conformations of the ABL kinase domain.[1] This inhibition leads to the downregulation of downstream signaling molecules like CrkL and STAT5, ultimately inducing apoptosis in BCR-ABL dependent cells.[16][17]

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling.

Src Family Kinase (SFK) Signaling

Src kinases are involved in a multitude of cellular processes including proliferation, survival, migration, and invasion.[1] Overexpression and overactivation of SFKs are common in many solid tumors.[18] Dasatinib effectively inhibits SFKs, leading to the dephosphorylation of downstream targets such as Focal Adhesion Kinase (FAK), p130CAS, and STAT3, which in turn can inhibit cell migration and invasion.[6][18][19] However, in some contexts, dasatinib's inhibition of Src does not lead to a decrease in STAT3 phosphorylation, suggesting the activation of bypass signaling pathways.[20][21]

Caption: Dasatinib inhibits Src Family Kinases (SFKs) and downstream effectors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of dasatinib.

Cell Proliferation (MTT) Assay

This protocol outlines the determination of cell viability upon dasatinib treatment using a colorimetric MTT assay.[22]

Caption: Workflow for assessing cell proliferation using the MTT assay.

Detailed Steps:

-

Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at an appropriate density.

-

Adherence: Allow cells to adhere to the plate for 24 hours in a humidified incubator.

-

Treatment: Prepare serial dilutions of dasatinib in complete culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of dasatinib or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis using Annexin V-FITC and a counterstain (e.g., 7-AAD or Propidium (B1200493) Iodide) followed by flow cytometry analysis.[3][10]

Caption: Workflow for apoptosis detection using Annexin V staining and flow cytometry.

Detailed Steps:

-

Cell Treatment: Seed cells and treat with the desired concentrations of dasatinib for the specified duration.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[11][23]

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Steps:

-

Cell Treatment: Culture and treat cells with dasatinib for the desired time.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, which permeabilizes the cells and preserves their DNA content.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (which intercalates with DNA) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The in vitro data presented in this technical guide underscore the potent anti-cancer activity of dasatinib across a wide range of cancer cell lines. Its ability to inhibit key oncogenic drivers like BCR-ABL and Src family kinases translates into significant effects on cell viability, apoptosis, and cell cycle progression. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers investigating the preclinical efficacy and mechanism of action of dasatinib. This comprehensive overview serves as a valuable tool for designing future studies and advancing the development of dasatinib-based therapeutic strategies.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. researchgate.net [researchgate.net]

- 5. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 8. Anti‐growth and pro‐apoptotic effects of dasatinib on human oral cancer cells through multi‐targeted mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dasatinib induces apoptosis and autophagy by suppressing the PI3K/Akt/mTOR pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Src and STAT3 inhibitors synergize to promote tumor inhibition in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

A Technical Guide to Dasatinib's Role in Modulating Immune Responses

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor (TKI), is primarily known for its efficacy in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[1] Beyond its direct anti-leukemic effects, a substantial body of evidence reveals dasatinib's complex and often paradoxical role as a significant modulator of the immune system. Initially perceived as immunosuppressive due to its inhibition of key T-cell signaling kinases, its in vivo effects are now understood to be context-dependent, often resulting in a potentiation of anti-tumor and anti-viral immunity.[2][3] This guide provides an in-depth technical overview of the mechanisms through which dasatinib influences various immune cell populations, alters signaling pathways, and reshapes the immune microenvironment. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of critical pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Dual Target Approach

Dasatinib's immunomodulatory effects are intrinsically linked to its primary mechanism of action: the inhibition of multiple tyrosine kinases. Its high affinity for both the active and inactive conformations of the ABL kinase makes it effective against imatinib-resistant BCR-ABL mutants.[1] Crucially, dasatinib is also a potent inhibitor of the SRC Family Kinases (SFKs), including LCK, LYN, and FYN, which are pivotal for signal transduction in a multitude of immune cells.[4][5] This "off-target" inhibition of SFKs is the primary driver of its immunomodulatory properties.

Modulation of the Innate Immune System

Dasatinib exerts distinct effects on key components of the innate immune system, including Natural Killer (NK) cells, dendritic cells, and myeloid-derived suppressor cells.

Natural Killer (NK) Cells

The impact of dasatinib on NK cells is notably dualistic. While in vitro studies with continuous exposure demonstrate a dose-dependent suppression of NK cell cytotoxicity[6], clinical observations and in vivo studies report an expansion of NK cells, particularly large granular lymphocytes (LGLs), and enhanced cytotoxic function.[2][7][8] This discrepancy is likely due to dasatinib's short half-life (3-4 hours) in vivo, where short exposure can activate NK cells.[9]

-

Expansion & Activation: In CML patients, dasatinib treatment is associated with lymphocytosis, predominantly of NK cells and CD8+ T-cells, which correlates with better treatment responses.[7][10] It increases the percentage of classical (CD3-CD56+) and mature (CD56+CD57+) NK cells compared to other TKIs.[2]

-

Enhanced Cytotoxicity: Dasatinib enhances NK cytotoxicity by down-regulating the inhibitory receptor NKG2A through inactivation of the p38 MAPK pathway.[8] This leads to greater killing of target cells.[8]

Table 1: Quantitative Effects of Dasatinib on NK Cells

| Parameter | Finding | Cell Type/Model | Reference |

|---|---|---|---|

| Cytotoxicity (in vitro) | Dose-dependent reduction, maximal effect at ~25 nM. | Human peripheral blood NK cells | [6] |

| Proliferation (in vitro) | Dose-dependent increase in NK cells. | Human PBMC culture with IL-2 | [7] |

| Cytotoxicity (ex vivo) | Significantly higher vs. imatinib/nilotinib-treated patients. | NK cells from CML patients | [8] |

| NKG2A Expression | Uniquely suppressed by dasatinib vs. other TKIs. | NK cells from CML patients |[8] |

Dendritic Cells (DCs)

Dasatinib modulates critical functions of dendritic cells.

-

Migration: Dasatinib enhances the migration of mature monocyte-derived DCs (moDCs) towards the chemokine CCL19, a crucial step for initiating adaptive immune responses in lymph nodes. This is achieved by dephosphorylating the inhibitory immunoreceptors Siglec-9 and Siglec-3.[11]

-

Cytokine Production: It strongly suppresses the production of IFN-α and other proinflammatory cytokines by plasmacytoid dendritic cells (pDCs) in response to TLR9 agonists (CpG DNA).[12] This effect is mediated by inhibiting SFK-dependent pathways and disrupting the endosomal retention of CpG DNA.[12]

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell function and promote an immunosuppressive tumor microenvironment.[13] Dasatinib has been shown to effectively reduce their numbers.

-

Reduction of MDSCs: In CML patients, dasatinib treatment significantly reduces the percentage of both granulocytic (G-MDSC) and monocytic (M-MDSC) subsets.[13][14] The reduction in M-MDSCs, in particular, has been correlated with achieving a major molecular response, suggesting their potential as a prognostic factor.[13][15]

Table 2: Dasatinib's Effect on MDSC Populations in CML Patients

| MDSC Subset | Finding | Timepoint | Reference |

|---|---|---|---|

| Monocytic (M-MDSC) | Significant decrease from 33.6% to 6.8% | 6 months | [15] |

| Granulocytic (G-MDSC) | Significant decrease from 82.5% to 48.7% | 6 months |[15] |

Mast Cells

Dasatinib inhibits the constitutively active c-KIT receptor, including the D816V mutation found in systemic mastocytosis, thereby blocking the growth and survival of neoplastic mast cells.[16][17] It also affects KIT-independent signaling in mast cells by inhibiting the activation of LYN and Btk.[18]

Modulation of the Adaptive Immune System

Dasatinib profoundly impacts T-cell function, but its effects are nuanced, leading to both inhibition of initial activation and promotion of a potent effector phenotype in vivo.

T-Cell Receptor (TCR) Signaling and General Function

The SFK member Lck is essential for the initiation of the TCR signaling cascade. By inhibiting Lck, dasatinib acts as a potent, reversible "off switch" for T-cells.[5][19][20]

-

Inhibition of Activation: At clinically relevant concentrations (1-100 nmol/L), dasatinib blocks early signal transduction events following TCR engagement, profoundly inhibiting T-cell activation (CD69 up-regulation), proliferation, degranulation (CD107a/b mobilization), and cytokine production (IL-2, IFNγ, TNFα).[21][22][23] This effect is more pronounced in naïve T-cells than memory T-cells.[21]

Effector and Regulatory T-Cell Subsets

Despite its potent inhibition of TCR signaling, long-term dasatinib treatment in vivo promotes a favorable anti-tumor immune profile.

-

CD8+ T-Cells and Th1 Polarization: Dasatinib treatment increases the levels of CD8+ T-cells and promotes a Th1-type immune response.[24][25] In patients, this manifests as an increase in granzyme B-expressing memory CD4+ and CD8+ T-cells capable of producing high levels of IFN-γ.[25]

-

Regulatory T-Cells (Tregs): Dasatinib reduces the number and suppresses the function of CD4+CD25+FoxP3+ regulatory T-cells.[9][26][27] This inhibition is associated with the down-regulation of the transcription factor FoxP3 and key Treg functional molecules.[26] The reduction in Tregs is inversely correlated with an increase in NK cell counts and differentiation, contributing to a more favorable anti-tumor environment.[28] A differential inhibition of TCR and STAT5 signaling pathways may explain the selective depletion of Tregs.[3]

Table 3: Quantitative Effects of Dasatinib on T-Cell Subsets

| Parameter | Finding | Cell Type/Model | Reference |

|---|---|---|---|

| T-Cell Activation (CD69) | IC50 of 11 nmol/L for inhibition. | OKT3-stimulated human T-cells | [21] |

| Treg Percentage | Time-dependent decrease in CD4+CD25+CD127low cells. | CML patients | [28] |